2,2-Dipentyl-2H-1,3-benzodioxole
Description
2,2-Dipentyl-2H-1,3-benzodioxole is a benzodioxole derivative characterized by two pentyl groups substituted at the 2-position of the 1,3-benzodioxole core. The 1,3-benzodioxole scaffold is a bicyclic aromatic system with oxygen atoms at the 1- and 3-positions, which confers unique electronic and steric properties.
Properties
CAS No. |
293305-37-0 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2,2-dipentyl-1,3-benzodioxole |
InChI |
InChI=1S/C17H26O2/c1-3-5-9-13-17(14-10-6-4-2)18-15-11-7-8-12-16(15)19-17/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 |
InChI Key |
UIESZYFGHMOSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OC2=CC=CC=C2O1)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dipentyl-2H-1,3-benzodioxole typically involves the condensation of catechol with appropriate ketones or aldehydes. One efficient method utilizes ZrO₂/SO₄²⁻ as a catalyst in refluxing benzene or toluene. This method provides high yields and is advantageous due to its simplicity and efficiency .
Industrial Production Methods: Industrial production of 2,2-Dipentyl-2H-1,3-benzodioxole may involve continuous acylation processes. For instance, a mixture of 1,3-benzodioxole, propionic anhydride, and a catalyst such as Aquivion SO₃H® is heated to 120°C under stirring conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dipentyl-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
2,2-Dipentyl-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dipentyl-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes or receptors. For instance, benzodioxole derivatives have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound’s effects are mediated through binding to specific molecular targets, leading to downstream biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at the 2-position of 1,3-benzodioxole significantly influence molecular properties:
- Lipophilicity : The dipentyl derivative is expected to exhibit higher LogP than diphenyl or halogenated analogs, favoring blood-brain barrier (BBB) permeability and tissue distribution .
- Metabolic Stability : Alkyl groups like pentyl may reduce oxidative metabolism compared to electron-rich aryl or reactive epoxide substituents .
Key Research Findings and Gaps
- Diphenyl vs. Dipentyl : Diphenyl derivatives show promise in oncology, but dipentyl analogs remain underexplored. Their enhanced lipophilicity could improve pharmacokinetics but may reduce solubility, limiting therapeutic applicability .
- Metabolic Pathways : Alkyl-substituted benzodioxoles likely undergo CYP450-mediated oxidation, whereas halogenated or epoxide-containing analogs face rapid enzymatic hydrolysis or nucleophilic attack .
- Structural Diversity: Derivatives like 2-(aminomethyl)-1,3-benzodioxole (MW = 305.4 g/mol) highlight the scaffold’s versatility for functionalization, though biological data are sparse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
